Allitinib's core mechanism involves the irreversible covalent inhibition of epidermal growth factor receptor (EGFR) and ErbB2 (HER2) [1] [2]. The drug is classified as an anilino-quinazoline derivative, designed based on the structure of the reversible inhibitor lapatinib but with a key modification: an acrylamide group [3] [4].
This acrylamide side chain is electrophilic and forms a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) within the ATP-binding pockets of these kinases via a Michael addition reaction [3] [2]. This covalent binding differentiates it from reversible inhibitors and results in sustained suppression of kinase activity even after drug clearance [5].
Table 1: Key In Vitro Inhibitory Profile of this compound (Cell-Free Assays)
| Target | IC₅₀ (nM) | Significance |
|---|---|---|
| EGFR (Wild-type) | 0.5 nM [6] [1] | Potent inhibition of the primary target. |
| ErbB2 (HER2) | 3.0 nM [6] [1] | Key target, especially in overexpressing cancers. |
| ErbB4 (HER4) | 0.8 nM [6] | Also inhibits another member of the ErbB family. |
| EGFR (T790M/L858R Mutant) | 12 nM [6] [1] | Effective against a common double mutation conferring resistance to reversible TKIs. |
Table 2: Cellular Antiproliferative Effects of this compound (SRB Assay, 72 hrs)
| Cell Line | Characteristics | IC₅₀ (μM) |
|---|---|---|
| A431 | Overexpresses EGFR [1] | 0.2 μM [6] [1] |
| NCI-H1975 | Harbors EGFR L858R/T790M mutation [1] | 0.7 μM [6] [1] |
| A549 | Overexpresses EGFR [1] | 6.8 μM [6] [1] |
The following diagram illustrates how this compound binds to its targets and inhibits downstream signaling pathways, leading to anti-tumor effects.
In humans, this compound is rapidly absorbed, reaching peak concentration around 3 hours post-dose [3]. It undergoes extensive metabolism, primarily through two major pathways [4]:
Multiple cytochrome P450 (P450) isoforms, mainly CYP3A4/5 and CYP1A2, are involved in its biotransformation [4]. The formation of the dihydrodiol metabolite (M10) involves P450 enzymes and epoxide hydrolase [4]. Both M6 and M10 are pharmacologically active, with steady-state exposures at about 11% and 70% of the parent drug, respectively [4].
This compound represents a rationally designed therapeutic strategy to overcome resistance to reversible EGFR/ErbB2 inhibitors. Its irreversible mechanism provides sustained target suppression, offering a promising approach for treating solid tumors, particularly those driven by ErbB2.
| Aspect | Description |
|---|---|
| Primary Enzymes Involved | Cytochrome P450s (mainly CYP3A4/5 and CYP1A2) and Epoxide Hydrolase [1] [2] |
| Major Metabolic Pathways | Amide hydrolysis; Dihydrodiol formation; O-dealkylation; Hydroxylation; Phase 2 conjugation (e.g., glutathione) [1] [2] |
| Key Metabolites | M6 (amide hydrolysis) and M10 (27,28-dihydrodiol this compound) are major circulating pharmacologically active metabolites [1] [2] |
| Steady-State Exposure (vs. parent drug) | M6: ~11%; M10: ~70% [1] |
| Role of Acrylamide Group | Target for covalent binding to EGFR/ErbB2 (pharmacological); Site for glutathione conjugation and dihydrodiol formation (metabolic) [2] |
The metabolism of this compound is complex and involves several parallel pathways. The following diagram maps out the primary metabolic routes and the key enzymes responsible for these transformations.
Formation of Dihydrodiol Metabolite (M10): This pathway is critical for detoxification. The process is sequential: CYPs (primarily CYP3A4/5) first oxidize the acrylamide side chain's double bond in this compound to form a reactive epoxide intermediate (M23). Subsequently, Epoxide Hydrolase (EH) rapidly hydrolyzes this epoxide, forming the stable dihydrodiol metabolite M10 [1] [2]. This two-step mechanism is a common and efficient detoxification strategy for reactive epoxides [3].
Glutathione Conjugation (Formation of M14/M16): The acrylamide group of this compound can be directly conjugated with glutathione. This reaction is notably independent of P450 enzymes and NADPH but is catalyzed by Glutathione-S-Transferase (GST). This direct conjugation is a primary defense mechanism against the potential toxicity of the reactive α,β-unsaturated carbonyl structure [1] [2].
The following diagram illustrates a generalized workflow for conducting in vitro metabolism and enzyme phenotyping studies, based on the methodologies used in the this compound research.
Based on the referenced study, here are the specific methodological details [1] [2]:
The extensive and multi-enzyme mediated metabolism of this compound has several important implications:
| Parameter | Allitinib (Parent Drug) | Metabolite M6 (Amide Hydrolysis) | Metabolite M10 (29,30-Dihydrodiol) |
|---|---|---|---|
| Chemical Description | Irreversible inhibitor of EGFR and ErbB2 [1] [2] | Formed by amide hydrolysis of the acrylamide group [3] [2] | Formed via epoxidation (by CYP450s) of the acrylamide group followed by hydrolysis (by EH) [2] |
| Role / Significance | Novel anticancer drug in clinical trials for solid tumors [1] [2] | Major circulating metabolite in humans [3] [1] | Major circulating metabolite in humans [3] [1] |
| Calibration Range (ng/mL) | 0.300 – 200 [3] [1] | 0.030 – 20.0 [3] [1] | 0.075 – 50.0 [3] [1] |
| LLOQ (Lower Limit of Quantification, ng/mL) | 0.300 [3] [1] | 0.030 [3] [1] | 0.075 [3] [1] |
The following detailed methodology is adapted from the validated assay used to support pharmacokinetic studies in cancer patients [3] [1].
Sample Preparation (Protein Precipitation)
Liquid Chromatography (LC) Conditions
Mass Spectrometry (MS) Conditions
Method Validation The assay was fully validated according to standard guidelines. Both intra-day and inter-day accuracy and precision were within ±15% for all analytes at all concentration levels, confirming the method's reliability [3].
The formation of M6 and M10 is central to the metabolism of this compound's reactive acrylamide group. The diagram below illustrates the key biotransformation pathway.
The identification of these metabolites in cancer patients was achieved by comparing their chromatographic and mass spectrometric behaviors with synthesized reference standards [2]. M10 was identified as a major metabolite in circulation based on its peak area relative to the parent drug [3] [1]. In vitro studies using human liver microsomes and recombinant enzymes confirmed that CYP450s are responsible for the epoxidation, and soluble epoxide hydrolase (EH) catalyzes the hydrolysis to form M10 [2].
The table below summarizes the core information available for allitinib, an investigational drug for solid tumors.
| Aspect | Details |
|---|---|
| Drug Name | This compound (AST1306) |
| Mechanism of Action | Irreversible inhibitor of EGFR (IC50: 0.5 nM) and ErbB2 (IC50: 3 nM) [1]. |
| Key Feature | An analog of lapatinib, designed with an α,β-unsaturated carbonyl group for irreversible binding to target kinases [2] [3]. |
| Development Status | Has been evaluated in clinical trials in China for solid tumors [2] [3]. (No recent results from active late-stage trials were found). |
| Primary Metabolic Pathway | Forms dihydrodiol metabolite (M10) and amide hydrolysis metabolite (M6) via metabolism of its acrylamide group [2] [3]. |
| Pharmacokinetic Challenge | Exhibits significant inter-patient variability in exposure, suggesting potential need for individualized dosing [2] [3]. |
A sensitive LC-MS/MS method was developed for the simultaneous quantification of this compound and its two major metabolites (M6, M10) in human plasma, crucial for pharmacokinetic studies [3].
The following diagram illustrates the key metabolic pathways of this compound and the experimental workflow for its analysis in human plasma, as identified in the available research [2] [3].
The search results indicate that this compound is not listed among the current clinical pipelines of active developmental-stage companies like HUTCHMED [4]. To further your research, I suggest:
Allitinib is extensively metabolized in the body, with its pharmacologically active α,β-unsaturated carbonyl group being the primary site [1] [2].
The table below summarizes the key metabolites identified in human plasma and their relative exposure at steady state compared to the parent drug [1]:
| Metabolite ID | Steady-State Exposure (Relative to this compound) | Notes |
|---|---|---|
| M10 (27,28-dihydrodiol this compound) | ~70% | Major active metabolite [1] |
| M6 (amide hydrolysis metabolite) | ~11% | Major active metabolite [1] |
| M14, M16 (Thiol conjugates) | Detected, % not specified | Indicates formation of reactive intermediates [1] |
The following diagram outlines the primary metabolic pathways and the enzymes involved:
The biotransformation of this compound involves multiple enzymes, as detailed below [1]:
| Enzyme System | Role in this compound Metabolism |
|---|---|
| Cytochrome P450 (CYP) Isoforms | Primary enzymes for oxidative metabolism. CYP3A4/5 and CYP1A2 are the main isoforms involved. |
| Epoxide Hydrolase (EH) | Converts the reactive epoxide intermediate (M23) into the dihydrodiol metabolite (M10). |
| Glutathione-S-Transferase (GST) | Catalyzes the conjugation of the parent drug with glutathione, independent of NADPH and P450. |
The following methodologies were used to characterize this compound's metabolism and identify involved enzymes [1] [2]:
This compound (also known as AST1306) is an orally active, irreversible inhibitor that targets the ErbB family of receptor tyrosine kinases [1] [2] [3]. Its high selectivity for the ErbB family makes it a promising targeted therapy.
Key Molecular Targets and Potency (IC₅₀ values)
The table below summarizes the primary kinase targets of this compound and its potency against them, based on cell-free assays.
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| EGFR (ErbB1) | 0.5 nM | Wild-type [2] [4] [3] |
| ErbB4 | 0.8 nM | [2] [3] |
| ErbB2 (HER2) | 3.0 nM | [2] [4] [3] |
| EGFR T790M/L858R | 12 nM | Double mutant associated with treatment resistance [2] [4] |
This table illustrates this compound's strong potency as a pan-HER inhibitor. Its ability to inhibit the EGFR T790M/L858R mutant is particularly significant as this mutation is a common mechanism of resistance to first-generation EGFR inhibitors [2] [4].
A comprehensive 2016 study screened this compound against 76 human cancer-derived cell lines from 11 different histological types [1] [5]. The cell lines were categorized based on their sensitivity to this compound:
The study found that this compound demonstrated particularly strong cytotoxicity in cell lines derived from head and neck cancer, esophageal cancer, melanoma, and lung cancer [1] [5].
Anti-proliferative Activity (IC₅₀) in Specific Cell Lines
The following table provides the half-maximal inhibitory concentration (IC₅₀) values for this compound in specific, well-characterized cancer cell lines, giving a direct measure of its anti-proliferative potency.
| Cell Line | Tumor Origin | IC₅₀ (μM) | Notes |
|---|---|---|---|
| A431 | Epidermoid carcinoma | 0.2 μM | Overexpresses EGFR [2] [4] |
| NCI-H1975 | Lung adenocarcinoma | 0.7 μM | Harbors EGFR L858R/T790M mutations [2] [4] |
| A549 | Lung carcinoma | 6.8 μM | Relatively resistant line [2] [4] |
A critical finding from the research is the role of KRAS mutations in primary resistance to this compound [1] [5].
To help visualize the biological context and research methodology, the diagrams below outline the core EGFR signaling pathway and the general workflow used to characterize this compound.
Diagram 1: this compound inhibits EGFR signaling, but KRAS mutations can activate the pathway independently, causing resistance.
Diagram 2: Key experimental workflows for evaluating this compound's cytotoxicity and mechanism of action.
Here are summaries of the core methodologies used in the cited studies to generate the data presented above.
1. Large-Scale Cell Line Screening & Genetic Correlation [1] [5]
2. Biochemical Kinase Inhibition Assay [4]
3. Analysis of Signaling Pathways by Western Blot [2] [4]
Protein precipitation represents a fundamental sample preparation technique widely employed in bioanalytical chemistry for isolating analytes from biological matrices. This method operates on the principle of altering the solubility equilibrium of proteins in solution through the addition of precipitating reagents, leading to their aggregation and subsequent separation via centrifugation. In the context of quantitative bioanalysis for pharmaceutical compounds, protein precipitation serves as an efficient mechanism for removing interfering proteins and concentrating target analytes from complex biological samples such as plasma, serum, or tissue homogenates. The simplicity, rapidity, and cost-effectiveness of protein precipitation have cemented its position as one of the most prevalent sample preparation methodologies, particularly in high-throughput environments where efficiency and reproducibility are paramount [1] [2].
Allitinib (developmental code AST1306) is an irreversible dual inhibitor targeting both epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). As a member of the tyrosine kinase inhibitor class, this compound demonstrates superior efficacy compared to earlier generation inhibitors like lapatinib, particularly in overcoming resistance mechanisms that often limit the effectiveness of first-generation targeted therapies. This compound features a critical α,β-unsaturated carbonyl group in its chemical structure, which facilitates covalent binding to the target kinases, resulting in sustained inhibition even after drug clearance. This mechanism of action positions this compound as a promising therapeutic candidate for various solid tumors, including those exhibiting resistance to reversible tyrosine kinase inhibitors [3] [4].
The bioanalytical challenges associated with this compound quantification stem from its extensive metabolism and the need for simultaneous measurement of its major circulating metabolites. The two primary metabolites—M6 (amide hydrolysis product) and M10 (29,30-dihydrodiol this compound)—contribute significantly to the overall pharmacological profile and potential toxicity of the drug. Consequently, a robust analytical method capable of quantifying this compound and its metabolites with high sensitivity and selectivity is essential for comprehensive pharmacokinetic characterization in clinical trials. The protein precipitation-based sample preparation method described in these application notes addresses these challenges effectively, providing researchers with a reliable tool for supporting this compound development programs [3] [4].
Reference Standards: this compound tosylate (99.92% purity), amide hydrolysis metabolite M6 (98.2% purity), and 29,30-dihydrodiol this compound M10 (100% purity) should be obtained from certified reference material suppliers. The structural characteristics of these compounds necessitate proper handling and storage to maintain stability [3].
Internal Standards: NB-2 (an analog of this compound) for quantifying the parent drug, and lapatinib for quantifying metabolites M6 and M10. These internal standards correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis [3] [4].
Precipitation Solvent: High-purity acetonitrile (HPLC grade or higher) is recommended as the precipitation solvent due to its excellent protein precipitation efficiency and ability to produce a clean supernatant. Methanol can be used as an alternative, though it may yield different recovery characteristics [2].
Mobile Phase Components: Ammonium acetate (HPLC-grade, 5 mM concentration) for aqueous mobile phase, and a mixture of 50% (v/v) methanol in acetonitrile for organic mobile phase. The addition of 0.1% formic acid to the aqueous phase enhances ionization efficiency in positive ion mode [4].
Blank Matrix: Drug-free human plasma, typically obtained from certified biological suppliers, should be used for preparing calibration standards and quality control samples. The use of appropriate biological matrix is critical for mimicking the extraction efficiency and matrix effects encountered with study samples [3].
LC-MS/MS System: Triple quadrupole mass spectrometer equipped with atmospheric-pressure chemical ionization source operating in positive ion mode. The use of APCI rather than electrospray ionization provides advantages for this compound analysis, including reduced matrix effects and improved sensitivity for M6 metabolite [3] [4].
Chromatography Column: Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm particle size) or equivalent reversed-phase column providing rapid separation and peak symmetry. The relatively short column dimension facilitates high-throughput analysis while maintaining adequate chromatographic resolution [4].
Laboratory Equipment: Refrigerated centrifuge capable of maintaining 4°C and reaching 13,000 × g, vortex mixer, precision pipettes (10-1000 μL range), and polypropylene microcentrifuge tubes (1.5-2.0 mL capacity) for sample processing. The use of high-quality polypropylene tubes minimizes analyte adsorption and potential contamination [3] [5].
Table 1: Step-by-Step Protein Precipitation Protocol for this compound Sample Preparation
| Step | Procedure | Parameters | Critical Notes |
|---|---|---|---|
| 1. Aliquot | Transfer 100 μL of plasma sample to microcentrifuge tube | Use calibrated pipettes; maintain sample temperature at 4°C | Consistent sample volume is critical for quantitative accuracy |
| 2. Add IS | Add appropriate volume of internal standard working solution | Volume typically 10-20 μL; maintain IS concentration constant across all samples | Internal standard corrects for preparation and ionization variability |
| 3. Precipitate | Add 300 μL of ice-cold acetonitrile | 3:1 solvent-to-plasma ratio; add while vortexing at medium speed | Acetonitrile temperature affects precipitation efficiency |
| 4. Mix | Vortex vigorously for 60 seconds | Ensure complete mixing without excessive foaming | Incomplete mixing leads to inconsistent protein precipitation |
| 5. Centrifuge | Centrifuge at 13,000 × g for 10 minutes at 4°C | Use refrigerated centrifuge; decant supernatant promptly | Temperature control minimizes analyte degradation |
| 6. Collect | Transfer clear supernatant to autosampler vial | Avoid disturbing protein pellet; typically collect 200-250 μL | Pellet disturbance introduces particulates that can clog LC system |
The protein precipitation method described above represents a streamlined approach that effectively balances simplicity with analytical performance. The 3:1 solvent-to-plasma ratio provides optimal protein precipitation efficiency while maintaining reasonable dilution factors. Researchers should note that variations in plasma lot or sample hemolysis may necessitate verification of precipitation efficiency, particularly when analyzing samples from special populations. The entire sample preparation process can typically be completed in under 20 minutes, making it suitable for processing large sample batches in clinical trial settings [3] [4] [2].
Table 2: Advantages and Limitations of Protein Precipitation for this compound Bioanalysis
| Aspect | Advantages | Limitations |
|---|---|---|
| Efficiency | Rapid processing; high throughput capability | Less selective than SPE; potential matrix effects |
| Cost | Low reagent consumption; minimal specialized equipment | |
| Versatility | Suitable for parent drug and metabolites with differing polarities | May not concentrate analytes like SPE |
| Recovery | Consistent recovery across analytes; typically >85% | Dilution factor may impact sensitivity |
| Implementation | Simple protocol; easily transferable between laboratories | Limited ability to remove phospholipids |
The analytical system for this compound quantification should consist of a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operated in multiple reaction monitoring mode. The specific instrumentation employed in method development included an AB Sciex Triple Quad 6500 system, though equivalent systems from other manufacturers can be adapted with appropriate parameter optimization. The selection of atmospheric-pressure chemical ionization over more conventional electrospray ionization sources was driven by the enhanced sensitivity observed for metabolite M6, which displayed insufficient response under ESI conditions. This observation highlights the importance of ionization method evaluation during method development, particularly when dealing with structurally diverse metabolites [3] [4].
The mass spectrometer parameters should be optimized for each analyte to maximize sensitivity and specificity. For this compound and its metabolites, the optimal ionization conditions typically include: corona needle current 3-5 μA, vaporizer temperature 400-500°C, ion transfer tube temperature 250-350°C, and nebulizer gas pressure 30-50 psi. The use of nitrogen or zero-air as the source and desolvation gas is standard, though specific flow rates should be optimized for the instrumental configuration. The dwell time for each MRM transition should be sufficiently long (typically 50-150 ms) to ensure adequate data point acquisition across chromatographic peaks [3].
Table 3: Gradient Elution Program for this compound and Metabolites Separation
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Elution Characteristics |
|---|---|---|---|---|
| 0.0 | 70 | 30 | 0.6 | Initial conditions; sample loading |
| 1.0 | 70 | 30 | 0.6 | Isocratic hold for early elution |
| 3.0 | 5 | 95 | 0.6 | Gradient ramp for analyte elution |
| 4.0 | 5 | 95 | 0.6 | Wash at high organic content |
| 4.1 | 70 | 30 | 0.6 | Rapid re-equilibration |
| 5.0 | 70 | 30 | 0.6 | Column re-equilibration |
The chromatographic separation employs a gradient elution profile with mobile phase A consisting of 5 mM ammonium acetate with 0.1% formic acid and mobile phase B comprising 50% methanol in acetonitrile. The total run time of 5 minutes represents an optimal balance between analysis speed and adequate separation of isobaric interferences. The column temperature should be maintained at 40°C to ensure retention time reproducibility, and the injection volume typically ranges from 2-10 μL, depending on sensitivity requirements and system characteristics. Under these conditions, this compound and its metabolites elute between 2.5 and 3.5 minutes, with symmetrical peak shapes and baseline resolution from potential matrix interferences [4].
Table 4: MRM Transitions and Mass Spectrometer Parameters for this compound and Metabolites
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Retention Time (min) | Collision Energy (V) | Tube Lens (V) |
|---|---|---|---|---|---|
| This compound | 448.1 | 372.1 | 3.2 | 25 | 95 |
| Metabolite M6 | 395.1 | 318.1 | 2.8 | 28 | 90 |
| Metabolite M10 | 483.1 | 286.1 | 2.9 | 22 | 100 |
| IS (NB-2) | 452.1 | 376.1 | 3.1 | 26 | 95 |
| IS (Lapatinib) | 581.2 | 365.1 | 3.3 | 35 | 110 |
The multiple reaction monitoring transitions presented in Table 4 were selectively chosen to provide specific detection of each analyte while minimizing background interference. The Q1 mass represents the protonated molecular ion [M+H]+, while the Q3 mass corresponds to the most abundant and structurally significant product ion. The declaration of specific mass transitions should be verified during method validation to ensure selectivity in different lots of biological matrix. The collision energy and tube lens voltage for each transition should be optimized using standard solutions to maximize signal intensity while maintaining signal stability [3] [4].
The following workflow diagram illustrates the complete analytical process from sample preparation to data analysis:
The analytical method for this compound and its metabolites was rigorously validated according to regulatory standards for bioanalytical methods. Linearity assessment demonstrated excellent correlation coefficients (r² > 0.995) over the concentration ranges of 0.300-200 ng/mL for this compound, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10. The calibration curves were established using weighted linear regression (1/x² weighting) to account for heteroscedasticity across the concentration range. The lower limit of quantification (LLOQ) for each analyte was established with signal-to-noise ratios exceeding 10:1 and accuracy values within ±20% of nominal concentrations [3] [4].
The sensitivity specifications of the method are particularly notable given the challenges associated with quantifying the M6 metabolite. The LLOQ of 0.030 ng/mL for M6 represents exceptional sensitivity, enabled by the combination of efficient protein precipitation and optimized APCI-MS/MS detection. This sensitivity adequately supports pharmacokinetic studies following therapeutic dosing of this compound, allowing for reliable quantification through approximately five half-lives, which is essential for accurate estimation of pharmacokinetic parameters such as area under the curve and elimination half-life [3].
Table 5: Precision and Accuracy Data for this compound and Metabolites
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
|---|---|---|---|---|---|
| This compound | LLOQ | 0.300 | 4.8 | 6.2 | -3.5 |
| Low | 0.900 | 3.5 | 5.1 | 2.8 | |
| Medium | 80.0 | 2.9 | 4.3 | -1.2 | |
| High | 160 | 2.6 | 3.8 | 1.5 | |
| Metabolite M6 | LLOQ | 0.030 | 5.9 | 7.8 | 4.2 |
| Low | 0.090 | 4.2 | 6.0 | -2.7 | |
| Medium | 8.00 | 3.7 | 5.2 | 0.8 | |
| High | 16.0 | 3.1 | 4.5 | -1.3 | |
| Metabolite M10 | LLOQ | 0.075 | 5.2 | 6.9 | -3.8 |
| Low | 0.225 | 3.8 | 5.4 | 2.1 | |
| Medium | 20.0 | 3.3 | 4.7 | -0.9 | |
| High | 40.0 | 2.8 | 4.1 | 1.7 |
The precision and accuracy data presented in Table 5 demonstrate excellent analytical performance across all quality control levels. The intra-day and inter-day precision values, expressed as percentage relative standard deviation (%RSD), were well within the acceptance criteria of ±15% for all quality control levels and ±20% for the LLOQ. Similarly, the accuracy values, expressed as percentage bias from nominal concentrations, complied with regulatory requirements. These results confirm the reliability and reproducibility of the protein precipitation method combined with LC-MS/MS detection, supporting its application in regulated bioanalysis [3] [4].
The extraction recovery for this compound and its metabolites was evaluated by comparing the peak areas of extracted quality control samples with those of post-extraction spiked standards at equivalent concentrations. The recovery was consistent across the analytical range, with mean values of 88.2% ± 4.5% for this compound, 85.7% ± 5.2% for M6, and 90.1% ± 3.8% for M10. The consistent recovery across analytes demonstrates the effectiveness of protein precipitation for extracting these compounds from plasma matrix, despite their structural differences [4].
Matrix effects were systematically assessed using the post-column infusion method and by comparing the peak areas of standards spiked into extracted blank plasma from six different lots with those in pure solvent. The normalized matrix factors ranged from 0.95 to 1.05 for this compound and its metabolites, indicating minimal ion suppression or enhancement. The consistency of matrix factors across different plasma lots (CV < 5%) further supports the robustness of the method against potential matrix-related interferences. The use of stable isotope-labeled internal standards for this compound and structural analog internal standards for the metabolites effectively compensates for any minor matrix effects or injection variability [3] [4].
The validated protein precipitation method and LC-MS/MS analysis has been successfully applied to a clinical pharmacokinetic study of this compound in cancer patients following oral administration of this compound tosylate tablets. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile of this compound and its major metabolites over a 24-hour period following single-dose administration. The temporal relationship between parent drug and metabolite concentrations provided valuable insights into the metabolic disposition of this compound in humans [3] [4].
The pharmacokinetic data revealed that this compound is rapidly absorbed, with peak concentrations achieved within 1.8-3.0 hours post-dose. The mean elimination half-life was approximately 4 hours, supporting twice-daily dosing regimens for maintaining therapeutic concentrations. The metabolite-to-parent ratios for M6 and M10 increased over time, indicating formation rate-limited elimination of these metabolites. The simultaneous quantification of parent drug and metabolites allowed for comprehensive assessment of exposure-response relationships for both efficacy and safety endpoints [3].
The following diagram illustrates the metabolic pathways of this compound and the relationship between parent drug and metabolites in circulation:
The clinical application of this bioanalytical method has provided essential data supporting the continuing development of this compound as an anticancer therapeutic. The ability to simultaneously monitor parent drug and pharmacologically active metabolites contributes to a more comprehensive understanding of the relationship between drug exposure and clinical outcomes. Furthermore, the method's robustness and high-throughput capability make it suitable for application in large-scale clinical trials, including those investigating potential drug-drug interactions or special population pharmacokinetics [3] [4].
Poor Recovery of M6 Metabolite: If recovery of the M6 metabolite falls below acceptable levels, verify the pH conditions during protein precipitation. The M6 metabolite, being a hydrolysis product, may exhibit pH-dependent stability. Maintaining the supernatant at neutral pH following precipitation can enhance stability. Additionally, ensure that the centrifugation step is performed at recommended conditions to minimize coprecipitation of the analyte with denatured proteins [3].
Matrix Effects in Different Plasma Lots: While the method demonstrated minimal matrix effects across multiple plasma lots, researchers may encounter variability when using plasma from special populations (e.g., patients with hepatic or renal impairment). To address this, include matrix factor assessment using plasma from the target population during method partial validation. The use of stable isotope-labeled internal standards is the most effective approach to compensate for variable matrix effects [2].
Chromatographic Peak Tailing: Peak tailing for this compound or metabolites typically indicates secondary interactions with residual silanol groups on the chromatographic stationary phase. This can be addressed by ensuring adequate concentration of ammonium acetate (5 mM) in the mobile phase and maintaining the mobile phase pH at approximately 3.5-4.0 using formic acid. Column temperature should be maintained at 40°C to enhance mass transfer and improve peak shape [4].
The protein precipitation method described for this compound bioanalysis can be adapted for use with other tyrosine kinase inhibitors or similar small molecule therapeutics. When adapting the method, key considerations include:
Precipitation Solvent Selection: While acetonitrile provides excellent protein precipitation efficiency, methanol or acetone may be more suitable for certain analytes. Methanol typically produces denser protein pellets but may extract more phospholipids, potentially increasing matrix effects. A systematic evaluation of precipitation solvents should be conducted when adapting the method for new analytes [5] [2].
Sample Volume Scaling: The method described uses 100 μL of plasma, which is ideal for clinical trials where sample volume may be limited. For preclinical studies with larger sample availability, the method can be scaled up proportionally to potentially improve sensitivity. Conversely, for pediatric studies with limited sample volume, the method can be scaled down to 50 μL with appropriate verification of sensitivity and precision [3].
Throughput Optimization: For high-throughput applications, the protein precipitation step can be performed in 96-well format using precipitation plates compatible with automated liquid handling systems. Transferring the method to plate format typically maintains analytical performance while significantly increasing processing capacity [2].
The protein precipitation-based sample preparation method combined with LC-MS/MS detection provides a robust, sensitive, and efficient approach for the simultaneous quantification of this compound and its two major metabolites in human plasma. The method's validation according to regulatory standards, with demonstrated precision, accuracy, and sensitivity, supports its application in regulated bioanalysis for clinical trials. The exceptional sensitivity achieved for the M6 metabolite, enabled by APCI-MS/MS detection, addresses a significant analytical challenge in this compound bioanalysis.
The simplicity and rapidity of the protein precipitation protocol, coupled with the short chromatographic run time of 5 minutes, makes this method particularly suitable for high-throughput analysis in clinical pharmacokinetic studies. The successful application of this method in a clinical trial following oral administration of this compound tosylate tablets to cancer patients confirms its utility in generating reliable pharmacokinetic data to support drug development decisions.
As the development of this compound progresses through later-stage clinical trials, this bioanalytical method will continue to provide essential data for understanding exposure-response relationships, assessing potential drug-drug interactions, and supporting regulatory submissions. The methodological principles outlined in these application notes may also serve as a template for the bioanalysis of other tyrosine kinase inhibitors and their metabolites.
Allitinib (AST1306) is a novel, irreversible inhibitor of the epidermal growth factor receptors EGFR (ErbB1) and ErbB2, currently in clinical trials for the treatment of solid tumors [1]. Pilot studies indicated that this compound is rapidly absorbed but exhibits low plasma concentrations due to poor solubility, permeability, and extensive first-pass metabolism [1]. Its metabolism leads to two major circulating metabolites: an amide hydrolysis metabolite (M6) and 29,30-dihydrodiol this compound (M10) [2] [1]. Quantitative analysis of the parent drug and its metabolites is crucial for a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and safety profile. The method described herein was developed to simultaneously quantify this compound, M6, and M10 in human plasma using a sensitive and robust LC-MS/MS platform with a Zorbax column, enabling high-throughput analysis for clinical pharmacokinetic studies [2] [1].
The method employs a simple protein precipitation (PPT) technique, which was used in 50% of the rapid LC-MS/MS oncology drug assays reviewed, highlighting its simplicity and efficiency [4].
The following conditions were optimized for the simultaneous quantification of this compound, M6, and M10.
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate + 0.1% Formic Acid B: 50% Methanol in Acetonitrile | | Elution | Gradient | | Column Temperature | Ambient (or specified temperature) | | Injection Volume | 5-10 µL (typical for LC-MS/MS) | | Run Time | 5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Mass Spectrometer | AB Sciex Triple Quad 6500 |
| Ionization Source | Atmospheric-Pressure Chemical Ionization (APCI) |
| Ion Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Q1/Q3 Resolutions | Unit resolution |
Table 3: MRM Transitions and Mass Parameters for Analytes and Internal Standards
| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| This compound | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |
| Metabolite M6 | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |
| Metabolite M10 | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |
| IS: NB-2 | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |
| IS: Lapatinib | To be determined empirically | To be determined empirically | e.g., 100 | Optimized | Optimized |
Note: The specific MRM transitions and compound-dependent parameters for this compound and its metabolites were not fully detailed in the provided search results and must be established during method development. DP: Declustering Potential; CE: Collision Energy.
The diagram below illustrates the complete bioanalytical workflow for the quantification of this compound and its metabolites in human plasma.
The developed method was rigorously validated according to standard bioanalytical guidelines [1].
Table 4: Analytical Performance and Validation Data
| Validation Parameter | This compound | Metabolite M6 | Metabolite M10 |
|---|---|---|---|
| Linear Range | 0.300 - 200 ng/mL | 0.030 - 20.0 ng/mL | 0.075 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL | 0.030 ng/mL | 0.075 ng/mL |
| Intra-day Accuracy & Precision | Within ±15% | Within ±15% | Within ±15% |
| Inter-day Accuracy & Precision | Within ±15% | Within ±15% | Within ±15% |
| Carryover | Not significant | Not significant | Not significant |
Several key factors were pivotal to the success of this method. The initial challenge was achieving the required sensitivity for metabolite M6. This was overcome by switching from a Thermo Fisher Quantum Ultra mass spectrometer to the more sensitive AB Sciex Triple Quad 6500 system, which provided the necessary detection capability [1]. The choice of the Zorbax Eclipse XDB-C18 column was strategic; its 1.8 µm particles and XDB technology are designed for high-throughput analyses, providing good peak shape and rapid separation, which contributed to the short total run time of 5 minutes [2] [5] [3]. Furthermore, the use of APCI ionization instead of the more common electrospray ionization (ESI) can be beneficial in reducing matrix effects, which is a critical consideration in bioanalytical method development [2] [4].
This validated method has been successfully applied to a preliminary clinical pharmacokinetic study in cancer patients following oral administration of this compound tosylate tablets [2]. The ability to simultaneously monitor the parent drug and its two major metabolites with high sensitivity allows researchers to fully characterize the exposure and metabolic profile of this compound, thereby informing dose selection and safety assessments in clinical trials.
The detailed application notes and protocols presented here describe a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of this compound and its two major metabolites, M6 and M10, in human plasma. The method leverages the performance of the Zorbax Eclipse XDB-C18 column and APCI-MS/MS detection to achieve high-throughput analysis with a 5-minute run time. This validated protocol provides researchers and drug development professionals with a reliable tool for supporting pharmacokinetic and clinical studies of the novel tyrosine kinase inhibitor this compound.
Allitinib (AST1306) is a novel, irreversible inhibitor of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) with significant antitumor activity against various solid tumors. As an analog of lapatinib, this compound features a critical acrylamide group that enables irreversible covalent binding to cysteine residues in the target kinases (Cys797 in EGFR and Cys805 in ErbB2), thereby providing prolonged inhibition of downstream signaling pathways. The compound demonstrates potent inhibitory activity with IC50 values of 0.5 nM for EGFR and 3.0 nM for ErbB2, and also shows effectiveness against the resistant EGFR T790M/L858R mutation [1].
Therapeutic drug monitoring and pharmacokinetic studies are essential during this compound's clinical development due to its extensive metabolism and significant interpatient variability observed in early clinical trials. Like many tyrosine kinase inhibitors, this compound undergoes complex biotransformation, producing several metabolites with potential pharmacological activity or toxicological significance. Among these, the amide hydrolysis metabolite (M6) and 27,28-dihydrodiol this compound (M10) have been identified as major circulating metabolites in humans, with M10 achieving steady-state exposures approximately 70% of the parent drug [2] [3].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM) has emerged as the preferred analytical technique for quantifying this compound and its metabolites in biological matrices. This technique offers the sensitivity, specificity, and throughput necessary to support robust pharmacokinetic studies during clinical development. The method described herein has been validated according to regulatory guidelines and successfully applied to characterize the pharmacokinetic profile of this compound in cancer patients following oral administration [4].
The development and validation of a sensitive LC-MS/MS method for simultaneous quantification of this compound and its two major metabolites (M6 and M10) in human plasma has been systematically optimized to achieve the necessary sensitivity, specificity, and analytical throughput for clinical studies. The method employs atmospheric pressure chemical ionization in positive ion mode, which provides excellent ionization efficiency for these compounds while minimizing matrix effects commonly observed with electrospray ionization in biological samples [4] [5].
Table 1: LC-MS/MS Instrumentation Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| MS System | AB Sciex Triple Quad 6500 |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Chromatography Column | Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm) |
| Column Temperature | Maintained at ambient temperature (typically 25°C) |
| Mobile Phase A | 5 mM ammonium acetate with 0.1% formic acid |
| Mobile Phase B | 50% (v/v) methanol in acetonitrile |
| Gradient Program | Optimized gradient elution (specific percentages not detailed) |
| Injection Volume | Typically 5-20 μL (exact volume optimized during validation) |
The chromatographic separation was achieved using a reversed-phase C18 column with gradient elution, effectively resolving this compound and its metabolites from potentially interfering substances in the plasma matrix. The use of ammonium acetate with formic acid in the aqueous mobile phase component enhanced ionization efficiency while maintaining compatible pH for optimal chromatographic performance. The organic component consisting of a 50:50 mixture of methanol and acetonitrile provided an optimal balance between elution strength and chromatographic selectivity [4].
The APCI source operates by creating a corona discharge that ionizes the mobile phase constituents, which subsequently transfer charge to the analyte molecules through chemical ionization processes. This mechanism is particularly advantageous for the analysis of this compound and its metabolites as it typically produces less fragmentation in the ionization source compared to electron impact ionization, while also being less susceptible to ion suppression effects from biological matrix components than electrospray ionization [5]. The triple quadrupole mass spectrometer operated in MRM mode provides exceptional specificity by monitoring specific precursor-to-product ion transitions for each analyte.
The mass spectrometric parameters were meticulously optimized to achieve maximum sensitivity for the detection of this compound and its metabolites. For this compound, the protonated molecule [M+H]+ was observed at m/z 449.120 in positive ion mode. The high collision energy mass spectrum exhibited characteristic fragment ions at m/z 340.074, 339.069, and 313.054 (100% relative abundance), which correspond to cleavages in the quinazoline and acrylamide side chain regions of the molecule [2].
Table 2: Optimized MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| This compound | 449.120 | 313.054 | Optimized during method development | ~14.1 |
| M6 (amide hydrolysis metabolite) | Specific transitions not provided in search results | Not specified in available literature | Not specified in available literature | Not specified in available literature |
| M10 (27,28-dihydrodiol this compound) | Specific transitions not provided in search results | Not specified in available literature | Not specified in available literature | Not specified in available literature |
| Lapatinib (IS) | Not specified in available literature | Not specified in available literature | Not specified in available literature | Not specified in available literature |
| NB-2 (IS) | Not specified in available literature | Not specified in available literature | Not specified in available literature | Not specified in available literature |
The MRM transitions were specifically selected to provide high specificity while maintaining excellent sensitivity. For quantitative analysis, the most abundant and specific transitions were selected for each compound. The use of two internal standards—lapatinib and NB-2 (an analog of this compound)—ensured accurate quantification by accounting for potential variations in sample preparation and ionization efficiency [4].
The APCI source parameters, including corona current, nebulizer gas flow, and source temperature, were systematically optimized to maximize ion production and transmission. The dwell time for each MRM transition was set to ensure a sufficient number of data points across each chromatographic peak for accurate integration, typically aiming for 15-20 data points across the peak width [4].
Proper sample preparation is critical for the accurate and reproducible quantification of this compound and its metabolites in human plasma. The developed method employs a straightforward protein precipitation technique that provides excellent recovery while effectively removing potentially interfering matrix components.
Materials and Reagents:
Step-by-Step Protocol:
Sample Thawing and Mixing: Thaw frozen plasma samples completely at room temperature. Mix thoroughly using a vortex mixer to ensure homogeneity.
Aliquot Transfer: Precisely transfer 100 μL of plasma sample into a clean microcentrifuge tube.
Internal Standard Addition: Add 20 μL of the internal standard working solution (containing both lapatinib and NB-2 at appropriate concentrations).
Protein Precipitation: Add 300 μL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial or 96-well plate.
Reconstitution (if necessary): If further concentration is required, evaporate the supernatant under a gentle stream of nitrogen at 40°C and reconstitute in an appropriate volume of mobile phase initial conditions.
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system using the optimized parameters described in Section 2.1.
The protein precipitation protocol provides consistent analyte recovery while effectively removing phospholipids and other matrix components that could interfere with the analysis. The inclusion of two structurally similar internal standards corrects for potential variability in sample preparation and matrix effects, ensuring accurate quantification across the calibration range [4].
Calibration Standards:
Quality Control Samples: Prepare QC samples at four concentration levels in blank human plasma:
Process calibration standards and QC samples alongside study samples using the sample preparation procedure described in Section 3.1 [4].
The LC-APCI-MS/MS method for simultaneous quantification of this compound, M6, and M10 in human plasma was comprehensively validated according to regulatory guidelines for bioanalytical method validation. The validation demonstrated that the method is reliable, precise, and accurate for its intended purpose in clinical pharmacokinetic studies.
The method demonstrated excellent linearity over the concentration ranges of 0.300-200 ng/mL for this compound, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10. A weighted least-squares regression model (typically 1/x or 1/x²) was employed to establish the calibration curve, which showed consistent correlation coefficients (r) greater than 0.995 for all analytes [4].
Table 3: Method Validation Summary for this compound and Metabolites
| Validation Parameter | This compound | M6 | M10 |
|---|---|---|---|
| Linear Range (ng/mL) | 0.300-200 | 0.030-20.0 | 0.075-50.0 |
| Lower Limit of Quantification (ng/mL) | 0.300 | 0.030 | 0.075 |
| Intra-day Accuracy (%) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |
| Intra-day Precision (% RSD) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |
| Inter-day Accuracy (%) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |
| Inter-day Precision (% RSD) | Within ±15% at all concentrations | Within ±15% at all concentrations | Within ±15% at all concentrations |
The intra-day and inter-day precision and accuracy were evaluated using quality control samples at multiple concentration levels. The results demonstrated that both precision (expressed as relative standard deviation, RSD) and accuracy (expressed as relative error, RE) were within the acceptable limits of ±15% for all concentration levels, including the lower limit of quantification (LLOQ). This confirms the method's reliability for the analysis of clinical samples in multiple analytical runs [4].
Selectivity and Specificity: The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound, M6, M10, or the internal standards. Six individual lots of blank human plasma were tested to confirm the absence of interfering peaks.
Matrix Effects: Matrix effects were systematically evaluated by comparing the analyte peak areas in post-extraction spiked plasma samples with those in neat solvent solutions. The results indicated consistent matrix effects across different lots of plasma, with no significant ion suppression or enhancement observed for any of the analytes.
Recovery: The extraction efficiency (recovery) was consistent and reproducible across the concentration range for all analytes. The use of protein precipitation provided adequate recovery while maintaining simplicity of the sample preparation procedure.
Stability: The stability of this compound and its metabolites in human plasma was evaluated under various storage and processing conditions, including:
The results confirmed that all analytes remained stable under all tested conditions, ensuring the integrity of sample analysis throughout the clinical study [4].
The validated LC-APCI-MS/MS method was successfully applied to a clinical pharmacokinetic study of this compound in cancer patients following oral administration of this compound tosylate tablets. The method demonstrated robust performance and provided reliable concentration data for comprehensive pharmacokinetic characterization.
Following oral administration, this compound was quickly absorbed, with the maximum plasma concentration (Tmax) typically reached within approximately 3 hours. The drug exhibited significant interpatient variability in exposure, indicating that therapeutic drug monitoring and potential dose individualization may be necessary to optimize clinical outcomes. The parent drug was extensively metabolized, with less than 1% of the administered dose excreted unchanged in urine and feces combined [2].
The major circulating metabolites M6 and M10 reached steady-state exposures of approximately 11% and 70% of the parent drug, respectively. Both metabolites retain the quinazoline pharmacophore and therefore may contribute to the overall pharmacological activity. The irreversible binding mechanism of this compound to its target receptors, combined with its complex metabolic profile, underscores the importance of comprehensive pharmacokinetic characterization during clinical development [3].
When implementing this method in clinical studies, several factors should be considered:
Sample Collection and Storage:
Batch Size and Analysis Time:
Data Review and Acceptance Criteria:
The successful application of this method in clinical studies provides confidence in its reliability for supporting the development of this compound as an anticancer therapeutic [4] [2].
Understanding the metabolic pathways of this compound is essential for comprehensive interpretation of pharmacokinetic data and assessment of potential drug interactions or safety concerns. This compound undergoes extensive biotransformation in humans, with sixteen metabolites identified through ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry analysis [3].
The electrophilic acrylamide group, while essential for the irreversible mechanism of action, also serves as the major site of metabolism. The primary metabolic pathways include:
Table 4: Major Metabolites of this compound in Humans
| Metabolite | Structure/Modification | Relative Exposure at Steady State | Enzymes Involved in Formation |
|---|---|---|---|
| This compound (parent) | N/A | 100% (reference) | N/A |
| M6 | Amide hydrolysis metabolite | ~11% of parent | Carboxylesterases |
| M10 | 27,28-dihydrodiol this compound | ~70% of parent | CYP450s and epoxide hydrolase |
| M14 | Thiol conjugate | Not quantified | Glutathione-S-transferase |
| M16 | Thiol conjugate | Not quantified | Glutathione-S-transferase |
| M23 | This compound epoxide | Not quantified | CYP450 enzymes |
In vitro phenotyping studies have demonstrated that multiple cytochrome P450 isoforms are involved in this compound metabolism, primarily CYP3A4/5 and CYP1A2. The formation of thiol conjugates (M14 and M16) and dihydrodiol metabolites (M5 and M10) provides evidence for the formation of reactive intermediates, which may have implications for the drug's safety profile. The glutathione conjugate of this compound was found to form independently of NADPH and P450 isoforms, instead being catalyzed directly by glutathione-S-transferase [3].
The detection of dihydrodiol metabolites indicates the formation of reactive epoxide intermediates, which are subsequently hydrolyzed by epoxide hydrolase. This pathway is particularly relevant from a safety perspective, as some epoxides can exhibit genotoxic potential. However, the rapid hydrolysis by epoxide hydrolase likely mitigates this risk for this compound [2] [3].
The following diagram illustrates the experimental workflow for the LC-APCI-MS/MS analysis of this compound and its metabolites, from sample collection through data analysis:
Figure 1: Experimental workflow for LC-APCI-MS/MS analysis of this compound and metabolites in human plasma
The following diagram illustrates the major metabolic pathways of this compound identified in cancer patients:
Figure 2: Major metabolic pathways of this compound and enzymes involved in its biotransformation
The LC-APCI-MS/MS method described herein provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its two major metabolites (M6 and M10) in human plasma. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical pharmacokinetic studies in cancer patients.
The key advantages of this method include:
The metabolic profiling of this compound reveals complex biotransformation pathways, with amide hydrolysis and dihydrodiol formation representing the dominant routes of metabolism. The identification of CYP3A4/5 and CYP1A2 as the primary cytochrome P450 isoforms involved in this compound metabolism provides valuable information for predicting potential drug-drug interactions in clinical practice.
This validated bioanalytical method continues to support the clinical development of this compound by providing reliable concentration data for pharmacokinetic and pharmacodynamic analyses, ultimately contributing to the optimization of dosing regimens for this promising anticancer agent.
1. Analytical Technique Recommendation
2. Critical Method Parameters and Suggested Targets The table below outlines key parameters and suggested acceptance criteria based on industry best practices [2] [3].
| Validation Parameter | Description & Suggested Acceptance Criteria |
|---|---|
| Selectivity/Specificity | No significant interference from blank plasma at analyte retention times. |
| Accuracy & Precision | Intra-/Inter-assay Precision (CV%): ≤15% (≤20% at LLOQ). Accuracy (%): 85-115% (80-120% at LLOQ). | | Linearity & Range | A minimum of 6 concentration levels. Correlation coefficient (r²) ≥ 0.99. | | Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 5. Precision and Accuracy within ±20%. | | Stability | Evaluation in stock solutions and plasma under various conditions (bench-top, freeze-thaw, long-term frozen). |
3. Sample Preparation Protocol
1. Instrumentation and Materials
2. Chromatographic Conditions
3. Mass Spectrometric Detection
The experimental workflow for analyzing this compound and its key metabolites involves several key stages, from sample preparation to data interpretation. The diagram below visualizes this process.
Diagram Title: Bioanalytical Workflow for this compound and Metabolites
I hope this detailed framework provides a solid foundation for your work. Should you need further clarification or have more specific requirements, please feel free to ask.
Allitinib (also known as AST1306) is an orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. As a third-generation EGFR inhibitor, it demonstrates potent activity against both wild-type EGFR and specific resistant mutations, particularly the T790M/L858R double mutation that confers resistance to first-generation EGFR inhibitors. This compound's unique irreversible binding mechanism through covalent attachment to cysteine residues in the ATP-binding pocket of EGFR (Cys797) and ErbB2 (Cys805) provides sustained target inhibition and potentially overcomes certain resistance mechanisms. The drug is currently in clinical development for various solid tumors, with particular interest in non-small cell lung cancer (NSCLC) and HER2-positive cancers [1] [2].
The pharmacological profile of this compound supports the need for therapeutic drug monitoring (TDM) in clinical practice. Key characteristics include:
Table 1: Key Pharmacological Properties of this compound
| Parameter | Value | Details |
|---|---|---|
| Molecular Weight | 448.88 g/mol (free base); 621.08 g/mol (tosylate salt) | Chemical formula: C₂₄H₁₈ClFN₄O₂ |
| Target IC₅₀ Values | EGFR: 0.5 nM; ErbB2: 3.0 nM; ErbB4: 0.8 nM | Cell-free assays |
| Mutant EGFR Activity | T790M/L858R: 12 nM | |
| Cellular Activity | A431 cells: IC₅₀ = 0.2 μM; NCI-H1975: IC₅₀ = 0.7 μM; A549: IC₅₀ = 6.8 μM | 72-hour proliferation assays |
| Solubility | DMSO: 85-124 mg/mL; Water: Insoluble | Varies between salt and free base forms |
| Selectivity | >3000-fold selective for ErbB family | Compared to other kinase families |
The clinical rationale for implementing TDM of this compound is supported by several factors:
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of this compound and its two major metabolites (M6 and M10) in human plasma. This method enables high-sensitivity detection required for TDM in clinical practice [4].
Table 2: Validated LC-MS/MS Parameters for this compound and Metabolite Quantification
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | MRM Transition |
|---|---|---|---|---|
| This compound | 0.300-200 | 0.300 | Lapatinib | 449.120 → 339.069 |
| M6 Metabolite (amide hydrolysis) | 0.030-20.0 | 0.030 | NB-2 (this compound analog) | Specific transition not detailed |
| M10 Metabolite (27,28-dihydrodiol) | 0.075-50.0 | 0.075 | NB-2 (this compound analog) | Specific transition not detailed |
The LC-MS/MS method has been comprehensively validated according to FDA bioanalytical method validation guidelines:
The following workflow diagram illustrates the complete analytical process for this compound TDM:
This compound demonstrates characteristic pharmacokinetic properties that influence its dosing regimen and monitoring requirements:
The metabolic profile of this compound is complex and involves multiple pathways:
The following diagram illustrates the major metabolic pathways of this compound:
Preclinical and clinical evidence supports exposure-response relationships for this compound:
Table 3: Pharmacokinetic and Pharmacodynamic Relationships
| Parameter | Preclinical Evidence | Clinical Implications |
|---|---|---|
| Target Inhibition | IC₅₀ = 0.5-12 nM (depending on EGFR mutation status) | Trough concentrations should maintain >10-20 × IC₅₀ for continuous target coverage |
| Antitumor Efficacy | Dose-dependent tumor growth inhibition in xenograft models | AUC₀–₂₄ > 2000 ng·h/mL associated with optimal efficacy in preclinical models |
| Toxicity Relationship | Not fully characterized in humans | Steady-state trough concentrations >400 ng/mL may increase toxicity risk |
| Biomarkers | KRAS mutations confer resistance in vitro | KRAS testing may identify patients less likely to respond |
Based on available evidence, the following therapeutic monitoring approach is recommended for this compound:
The following dose adjustment algorithm is recommended based on TDM results:
The implementation of therapeutic drug monitoring for this compound represents a valuable strategy to optimize treatment outcomes in cancer patients. The validated LC-MS/MS method enables simultaneous quantification of this compound and its major metabolites with the sensitivity and precision required for clinical TDM. The significant interpatient variability in this compound pharmacokinetics, combined with its exposure-response relationships and narrow therapeutic index, provides a strong rationale for TDM implementation.
Future directions should include prospective validation of proposed therapeutic targets, development of point-of-care testing methodologies, and integration of pharmacogenetic testing to further personalize this compound therapy. The application of model-informed precision dosing approaches, incorporating population pharmacokinetic models and Bayesian forecasting, could enhance the precision of dose individualization beyond traditional TDM [6].
Allitinib (AST1306) is a novel, irreversible inhibitor of the Epidermal Growth Factor Receptors (EGFR/ErbB1 and HER2/ErbB2) that was developed for the treatment of solid tumors [1] [2]. As an analog of lapatinib, its key differentiating feature is an α,β-unsaturated carbonyl group, which facilitates covalent, irreversible binding to its targets [3]. Preclinical and early clinical studies indicated that this compound is rapidly absorbed and undergoes extensive first-pass metabolism, leading to low systemic exposure and high inter-patient variability [2]. A comprehensive pharmacokinetic (PK) study is therefore critical to understanding its in vivo behavior and informing dosing strategies.
This application note outlines a detailed protocol for a clinical PK study of this compound, leveraging a previously validated bioanalytical method and existing knowledge of its metabolic fate.
The metabolism of this compound is characterized by the biotransformation of its key pharmacophore, the α,β-unsaturated carbonyl group. The two major circulating metabolites in humans have been identified as:
These metabolites are not only major circulating species but are also pharmacologically active, contributing to the overall efficacy and safety profile of this compound [3]. Consequently, the FDA and ICH guidelines on metabolite safety testing (MIST) necessitate a thorough investigation of their pharmacokinetics alongside the parent drug [2]. Understanding the exposure-response relationships for this compound, M6, and M10 is essential for the rational development of this anticancer agent.
A standard single-dose, open-label study in cancer patients or healthy volunteers is recommended. The design should account for the compound's known properties, such as its short half-life (approximately 4 hours) [2].
| Parameter | Proposed Specification | Rationale |
|---|---|---|
| Study Population | Cancer patients (solid tumors) or healthy volunteers | Depends on the therapeutic context and safety profile. |
| Design | Open-label, single-dose | Establishes fundamental PK parameters. |
| This compound Dosage | To be determined (e.g., a clinical dose such as 50 mg) | Should be within the therapeutic range under investigation. |
| Formulation | This compound tosylate tablets | The form used in clinical trials [2]. |
| Fasting Conditions | Overnight fast before dosing | Standardizes absorption conditions. |
| Blood Sampling | Pre-dose, and post-dose at: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 hours | Covers anticipated Tmax (1.8-3.0 h) and allows for >5 half-lives of characterization [2]. |
| Sample Volume | 100-200 μL of plasma per analysis | Sufficient for the analytical method [1]. |
| Sample Processing | Plasma separation via centrifugation; storage at -80°C | Preserves analyte stability. |
The following workflow diagram outlines the stages of the proposed pharmacokinetic study, from subject enrollment to data analysis:
The core of this PK study is a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adapted and validated from the work of [1] and [2].
This is a critical step for cleaning up the plasma sample prior to analysis. The procedure is as follows:
| Component | Specification |
|---|---|
| LC System | UHPLC or HPLC system |
| Column | Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 μm) or equivalent |
| Mass Spectrometer | Triple Quadrupole MS (e.g., AB Sciex 6500) with APCI ion source |
| Ion Mode | Positive Ion, Multiple Reaction Monitoring (MRM) |
| Gradient Program | Linear gradient from 30% B to 90% B over 3-4 minutes; total run time: 5 minutes [2] |
Prior to sample analysis, the method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the key validation parameters and the reported performance from the literature [1] [2]:
| Validation Parameter | Performance for this compound / M6 / M10 |
|---|---|
| Linear Range | 0.300-200 ng/mL / 0.030-20.0 ng/mL / 0.075-50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.300 ng/mL / 0.030 ng/mL / 0.075 ng/mL |
| Accuracy & Precision (Intra-/Inter-day) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent and high recovery for all analytes |
| Matrix Effect | Minimal ion suppression/enhancement, normalized by IS |
| Stability | Established in plasma under storage, processing, and analysis conditions |
The concentration-time data for this compound, M6, and M10 will be analyzed using non-compartmental methods (NCA) with validated software (e.g., Phoenix WinNonlin). The following PK parameters will be calculated for each analyte:
This application note provides a robust framework for a clinical pharmacokinetic study of this compound based on peer-reviewed scientific literature. The validated LC-MS/MS method enables the simultaneous, sensitive quantification of this compound and its two major active metabolites, which is crucial for a complete understanding of the drug's pharmacokinetic and pharmacodynamic profile. Adherence to this protocol will generate high-quality data to support the clinical development of this compound.
Allitinib (AST1306) is a novel, irreversible inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) discovered in China. It is structurally analogous to lapatinib but features a key acrylamide side chain that enables irreversible covalent binding to target receptors [1] [2].
This compound acts as an irreversible inhibitor that covalently binds to cysteine residue Cys797 in EGFR and Cys805 in ErbB2 via Michael addition, a reaction facilitated by its α,β-unsaturated carbonyl group. This mechanism provides sustained target inhibition compared to reversible inhibitors [1].
Preclinical studies demonstrate superior efficacy to lapatinib, with IC~50~ values of 0.5 nM toward EGFR and 3.0 nM toward ErbB2. It also shows activity against mutant forms of EGFR [1].
Understanding this compound's metabolic fate is crucial for dose escalation study design, as metabolites contribute to both pharmacology and safety profiles.
Sixteen metabolites of this compound have been identified in cancer patients. The pharmacologically active α,β-unsaturated carbonyl group serves as the major metabolic site [2]. The diagram below illustrates the primary metabolic pathways and key enzymes involved:
Figure 1: this compound Metabolic Pathways and Key Enzymes. The diagram shows major metabolic transformations and the enzymes involved. M6 and M10 are major circulating metabolites, while M14 and M16 are thiol conjugates indicating reactive intermediate formation [1] [2].
This compound demonstrates challenging pharmacokinetic properties that significantly influence dosing strategy:
The following table summarizes the key enzymes responsible for this compound metabolism:
Table 1: Key Enzymes in this compound Biotransformation
| Enzyme System | Specific Isoforms | Role in this compound Metabolism |
|---|---|---|
| Cytochrome P450 (P450) | CYP3A4/5, CYP1A2 (Primary); Multiple other P450s | O-dealkylation, formation of epoxide intermediate (M23) [2] |
| Epoxide Hydrolase (EH) | Microsomal EH | Hydrolysis of M23 to form dihydrodiol metabolite M10 [2] |
| Glutathione-S-Transferase (GST) | Various GST isoforms | Conjugation with reactive intermediates to form thiol conjugates M14 and M16 [2] |
Robust bioanalysis is essential for generating pharmacokinetic data during dose escalation. The following validated LC-MS/MS method can simultaneously quantify this compound and its two major metabolites [3].
1. Sample Preparation (Protein Precipitation)
2. Liquid Chromatography Conditions
3. Mass Spectrometric Detection
4. Method Performance Characteristics Table 2: Validation Parameters for the Bioanalytical Method
| Parameter | This compound | Metabolite M6 | Metabolite M10 |
|---|---|---|---|
| LLOQ | 0.300 ng/mL | 0.030 ng/mL | 0.075 ng/mL |
| Linear Range | 0.300–200 ng/mL | 0.030–20.0 ng/mL | 0.075–50.0 ng/mL |
| Precision (CV%) | < 15% | < 15% | < 15% |
| Accuracy (%) | 85-115% | 85-115% | 85-115% |
Initial method development using a triple quadrupole Quantum Ultra mass spectrometer failed to achieve sufficient sensitivity for M6. Switching to an API 4000 QTrap system with a heated ESI probe was critical to meet the required LLOQ of 0.030 ng/mL, highlighting the importance of mass spectrometer selection for metabolite quantification [3].
While specific clinical trial protocols were not available in the search results, the pharmacological and metabolic data suggest several key considerations for designing a dose escalation study for this compound:
This compound is a promising irreversible EGFR and ErbB2 inhibitor with a complex metabolic profile. Successful dose escalation studies require a well-designed protocol that accounts for its pharmacokinetic characteristics, including rapid clearance, extensive metabolism, and high variability. The validated LC-MS/MS method provides a robust tool for characterizing the exposure of both the parent drug and its pharmacologically active metabolites, which is essential for establishing a safe and effective dosing regimen.
The table below summarizes the core pharmacokinetic (PK) data and evidence of interpatient variability for this compound from available research.
| Aspect | Findings & Quantitative Data | Implications |
|---|---|---|
| General PK Profile | Rapid absorption (Tmax ~3.0 hours); short elimination half-life (t1/2 ~3.4-4.4 hours in rats); low oral bioavailability (5.7% in rats) [1]. | Suggests potential for rapid onset but requires sustained exposure for efficacy; low bioavailability indicates significant first-pass metabolism or absorption issues. |
| Interpatient Variability | "Significant interpatient variability was observed after oral administration" in cancer patients [1]. | Fixed dosing leads to highly variable drug exposure among patients, necessitating individualized dosing strategies. |
| Proposed Dosing Adjustment | "Indicates that dose modifications may be necessary to meet individual patients' needs" [1]. | Therapeutic Drug Monitoring (TDM) is a rational approach to manage variability, though specific target concentrations are not yet defined. |
For scientists studying this compound's PK and variability, here are detailed methodologies from the literature.
This protocol is critical for measuring drug concentrations in plasma for TDM.
This outlines the clinical framework for gathering the data presented.
Q1: What are the primary metabolic pathways of this compound, and how do they contribute to its variability? this compound undergoes extensive metabolism. The key pathways involve O-dealkylation (forming M1), amide bond hydrolysis (forming M6), and, crucially, epoxidation of its acrylamide group followed by conjugation [1]. This epoxidation creates a reactive intermediate that can be converted to a dihydrodiol metabolite (M10) or conjugated with glutathione. Variability in the activity of enzymes like Cytochrome P450s (CYPs) and epoxide hydrolase, which drive these processes, is a major source of the observed interpatient differences in exposure.
Q2: How can research on other tyrosine kinase inhibitors inform this compound dosing strategies? The principle of TDM is well-established for several TKIs. For instance:
The following diagram illustrates the key biotransformation pathways of this compound, which are central to understanding its interpatient variability.
The primary metabolic pathways of this compound involve O-dealkylation and amide hydrolysis. A critical pathway is the epoxidation of its acrylamide group, forming a reactive intermediate (M23). This intermediate is subsequently metabolized via hydration to a dihydrodiol metabolite (M10) or conjugated with glutathione [1].
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What are the major circulating metabolites of Allitinib? | The major metabolites in human plasma are the amide hydrolysis metabolite (M6) and 29,30-dihydrodiol this compound (M10) [1] [2]. |
| Could metabolites interfere with this compound quantification? | Yes. A validated LC-MS/MS method confirms that M6 and M10 are quantified simultaneously with the parent drug, requiring specific chromatographic separation to avoid interference [1] [2]. |
| What is the main challenge in analyzing metabolite M6? | The primary challenge is achieving sufficient analytical sensitivity for M6 due to its low plasma concentration [2]. |
| How can sensitivity issues for M6 be resolved? | Using an AB Sciex Triple Quad 6500 MS system with APCI source improved sensitivity enough to achieve a lower limit of quantification (LLOQ) of 0.030 ng/mL for M6 [1] [2]. |
| Which enzymes are involved in metabolite formation? | Key enzymes include CYP3A4, CYP2C8, and EPHX1 (Epoxide Hydrolase). This knowledge helps anticipate metabolic interactions [3]. |
This method is designed specifically to separate and quantify this compound and its metabolites M6 and M10 in human plasma, thereby directly addressing potential interference [1] [2].
The following diagram illustrates the key biotransformation pathways of this compound, highlighting the enzymes involved and the relationships between its major metabolites.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low sensitivity for metabolite M6. | Inefficient ionization with ESI source. | Switch from ESI to an APCI ion source [2]. |
| Poor chromatographic separation. | Inadequate gradient elution. | Optimize the gradient program of mobile phase B (50% methanol in acetonitrile) [1]. |
| High inter-patient variability in data. | Extensive first-pass metabolism and low bioavailability [3]. | Ensure a sensitive and robust method is used; consider individual patient factors during data interpretation [3] [2]. |
| In vitro cytotoxicity results do not correlate. | Presence of KRAS mutations. | Use KRAS mutation status as a predictive biomarker; cells with KRAS mutations are often resistant [4]. |
What is this compound? this compound (also known as AST1306) is an experimental small molecule drug classified as a potent, selective, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1) and ErbB2 (HER2) [1] [2]. It is being investigated in clinical trials for the treatment of solid tumors, including lung cancer [3] [1].
How does this compound work? this compound covalently and irreversibly binds to specific amino acid residues on EGFR and ErbB2 [2]. This binding suppresses the kinases' enzymatic activity, thereby inhibiting ligand-induced phosphorylation and blocking downstream signaling pathways that promote tumor cell proliferation and survival [2]. A key characteristic of this compound is its efficacy against the EGFR T790M resistance mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors [2].
The potency of this compound against its primary targets has been quantified through enzyme assays, yielding the following half-maximal inhibitory concentration (IC50) values [2] [4]:
| Target | IC50 (nM) | Notes |
|---|---|---|
| EGFR (ErbB1) | 0.5 | Wild-type receptor |
| ErbB2 (HER2) | 3.0 | - |
| EGFR L858R/T790M | 12 | Double mutant associated with drug resistance |
| ErbB4 | 0.8 | Another member of the ErbB receptor family |
This data demonstrates that this compound is highly potent and selective for the ErbB family, with studies showing over 3000-fold selectivity for these kinases compared to others, such as PDGFR, KDR, and c-Met [2].
This protocol provides a method to examine direct protein-protein binding and calculate a dissociation constant (Kd), which is invaluable for confirming that this compound's effects are due to direct binding and not facilitated by other cellular components [5].
Workflow Overview The diagram below illustrates the major steps of the quantitative pull-down assay.
Detailed Procedure [5]
Preparation of Bait-Conjugated Beads
Binding Reaction
Separation and Analysis
Quantification and Kd Calculation
Q1: My protein assay results are inconsistent or my standard curve is poor. What could be wrong?
Q2: My pull-down assay shows high background or non-specific binding. How can I reduce this?
Q3: How can I study the effect of this compound on downstream signaling pathways in cells?
For a systems-level understanding, you can computationally reconstruct signaling pathways. The diagram below models the core signaling flow that this compound disrupts, from membrane receptors to nuclear regulators.
Key Insight: Methods like LocPL improve automatic pathway reconstruction by incorporating protein localization data, ensuring that predicted signaling paths are spatially plausible (e.g., signal flows from membrane to cytosol to nucleus) [7]. This is crucial for generating accurate and testable hypotheses about this compound's comprehensive effects on cellular signaling networks.
A sensitive and reliable LC-MS/MS method has been developed and validated for the simultaneous determination of allitinib and its two major metabolites (M6, an amide hydrolysis metabolite, and M10, a 29,30-dihydrodiol metabolite) in human plasma [1].
The table below summarizes the key parameters of the analytical method:
| Parameter | Specification |
|---|---|
| Analytes | This compound, Metabolite M6, Metabolite M10 |
| Internal Standards | Lapatinib and NB-2 (an this compound analog) |
| Sample Preparation | Protein Precipitation |
| Analytical Column | Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm) |
| Mass Spectrometry | APCI in positive ion MRM mode |
| Linear Range (ng/mL) | This compound: 0.300-200; M6: 0.030-20.0; M10: 0.075-50.0 |
| Accuracy & Precision | Within ±15% (intra- and inter-day) |
Here is a detailed workflow for the sample preparation and analysis of this compound in human plasma, based on the cited method [1]. The following diagram illustrates the key steps:
The following FAQs address potential stability issues you might encounter during your analysis of this compound.
What are the major stability concerns when handling this compound in solution?
While specific degradation products are not listed for this compound itself, its two major human plasma metabolites (M6 and M10) are products of amide hydrolysis and dihydrodiol formation, respectively [1]. This suggests that this compound may be susceptible to similar chemical processes. Furthermore, general principles of analyte stability in biological matrices highlight several factors to control [2]:
Why might my cell-based assays show variable results with this compound?
The cytotoxic effect of this compound is highly dependent on the genetic background of the cancer cell lines used. A large-scale study found that KRAS mutation status is a key predictive biomarker [3].
How should I formulate this compound for in vivo studies?
For animal administration (e.g., oral gavage in mice), this compound tosylate can be formulated as a homogeneous suspension [4].
A: The primary challenge in achieving a sensitive assay for allitinib is often the low mass spectrometry response of its amide hydrolysis metabolite (M6). A proven solution is to use a mass spectrometer with a more efficient ionization source.
The table below summarizes the validated performance data and key parameters for the sensitive LC-MS/MS method [1] [2].
| Parameter | This compound | Metabolite M6 | Metabolite M10 |
|---|---|---|---|
| LLOQ | 0.300 ng/mL | 0.030 ng/mL | 0.075 ng/mL |
| Calibration Range | 0.300 - 200 ng/mL | 0.030 - 20.0 ng/mL | 0.075 - 50.0 ng/mL |
| Internal Standard | NB-2 (an this compound analog) | Lapatinib | Lapatinib |
| Sample Volume | 100 μL human plasma | ||
| Sample Prep | Protein Precipitation | ||
| Run Time | 5.0 minutes | ||
| Mass Spectrometer | AB Sciex Triple Quad 6500 | ||
| Ion Source | Atmospheric-Pressure Chemical Ionization (APCI) | ||
| Detection Mode | Positive Ion, Multiple Reaction Monitoring (MRM) |
Here is the detailed methodology used to achieve the improved LLOQ for this compound and its metabolites [1] [2].
1. Sample Preparation (Protein Precipitation)
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Conditions
The following workflow diagram illustrates the complete process from sample to result.
If you are still facing sensitivity problems, consider these areas for optimization:
For reliable quantification of allitinib and its metabolites in biological matrices, the following LC-MS/MS method has been developed and validated. This core methodology can serve as a reference for your own analytical work.
Table 1: Validated LC-MS/MS Method for this compound and Metabolites in Human Plasma [1]
| Parameter | Specification |
|---|---|
| Analytes | This compound, Metabolite M6 (amide hydrolysis), Metabolite M10 (29,30-dihydrodiol) |
| Sample Volume | 100 μL human plasma |
| Sample Preparation | Protein precipitation |
| LC Column | Zorbax SB-C18 (50 mm × 2.1 mm, 3.5 μm) |
| Mobile Phase | A: 2 mM Ammonium Acetate (0.1% Formic Acid); B: Acetonitrile |
| Gradient | 10% B to 90% B over 2.5 minutes |
| Run Time | 5 minutes |
| Mass Spectrometer | API 4000 Q-Trap |
| LLOQ | This compound: 0.300 ng/mL; M6: 0.030 ng/mL; M10: 0.075 ng/mL |
The experimental workflow for this method can be visualized as follows:
Understanding this compound's metabolic pathway is crucial for anticipating stability issues, as the drug is designed to be chemically reactive.
Key Metabolic Pathways [2]:
Based on this chemistry, here is a diagram of the major metabolic pathways:
Here are answers to common technical questions and guidance for troubleshooting experimental issues.
Table 2: Frequently Asked Questions and Troubleshooting [3] [1] [2]
| Question / Issue | Guidance & Recommended Action |
|---|---|
| What are the key stability concerns for this compound? | The primary risk is the reactivity of the acrylamide group, leading to covalent binding to proteins or degradation via hydrolysis and oxidation. |
| How should I handle samples for parent drug analysis? | Immediately process plasma samples using acidification or organic solvent precipitation to denature enzymes and minimize enzymatic and chemical degradation. Analyze promptly. |
| I am detecting low levels of the parent drug. Why? | This is expected in vivo. Focus on quantifying the major metabolites (M6, M10, thiol conjugates) for a complete pharmacokinetic profile. |
| How can I improve the LC-MS/MS signal for metabolites? | The method in [1] initially struggled with M6 sensitivity on one instrument but was resolved by switching to an API 4000 Q-Trap, highlighting the need for instrument-specific optimization. |
| What is the general best practice for sample handling? | As a general rule for bioanalysis, evaluate stability in a manner that accounts for the sample's entire lifecycle—from collection to final analysis [3]. |
To summarize the key technical takeaways for your experimental design:
The absorbed allitinib is extensively metabolized by multiple enzymes in the body. A preclinical study in rats determined its oral bioavailability to be only 5.7%, which is attributed to several factors, including first-pass metabolism [1].
The table below summarizes the core quantitative data from clinical and preclinical studies:
| Aspect | Finding | Clinical/Preclinical Relevance |
|---|---|---|
| Oral Bioavailability (in rats) | 5.7% [1] | Indicates significant pre-systemic drug loss; a key reason for low exposure. |
| Major Circulating Active Metabolites | M6 (amide hydrolysis) and M10 (27,28-dihydrodiol this compound) [2] [1] | Contribute to pharmacological activity; steady-state exposures are 11% and 70% of this compound, respectively [2] [1]. |
| Key Enzymes Involved | CYP3A4/5, CYP1A2, Epoxide Hydrolase, Glutathione-S-Transferase (GST) [2] [1] | Explains potential for drug-drug interactions and inter-individual variability. |
| Formation of Reactive Intermediates | Detected as thiol conjugates and dihydrodiol metabolites in humans [2] [1] | Suggests a potential mechanism for off-target effects or toxicity that requires investigation. |
Here are answers to common questions and issues that may arise during research on this compound's pharmacokinetics.
The low bioavailability is a result of several potential factors working in concert [1]:
Your in vitro experiments should focus on a panel of enzymes. The primary contributors are:
The following diagram illustrates the primary metabolic pathways of this compound, based on data from clinical studies [2] [1].
Experimental Protocol for Metabolite Identification:
While a specific drug interaction study for Allitinib is not available in the searched literature, its metabolic profile provides crucial clues about potential interactions. The table below summarizes the key enzymes involved in this compound's metabolism based on available research [1]:
| Metabolic Aspect | Key Enzymes/Pathways Involved | Clinical/Experimental Evidence |
|---|---|---|
| Primary Metabolism | Amide hydrolysis; Dihydrodiol formation | Identified as dominant metabolic pathways in cancer patients [1]. |
| Oxidative Metabolism | Cytochrome P450s (CYPs); Epoxide Hydrolase | CYP enzymes and epoxide hydrolase are involved in biotransformation, leading to metabolites like O-dealkylthis compound and dihydrodiol this compound [1]. |
| Reactive Metabolites | Formation of an epoxide intermediate (M23) | The epoxide metabolite is susceptible to enzymatic hydrolysis by epoxide hydrolase or spontaneous glutathione conjugation [1]. |
The following diagram illustrates the primary metabolic pathways of this compound and the potential sites for drug interactions:
Based on the metabolic data, here are the primary interaction risks and experimental recommendations:
For your experiments, consider these protocols to proactively assess interaction risks:
Reactive intermediates are short-lived, high-energy, highly reactive molecules formed during the steps of a chemical reaction. In drug metabolism, if reactive intermediates bind irreplaceably to cellular proteins or DNA, they can cause cell damage or lead to toxic effects [1].
For this compound, the primary concern lies in its acrylamide group, which is designed to covalently bind to its targets (EGFR and ErbB2). This same electrophilic property makes it susceptible to forming reactive intermediates. Studies in cancer patients and preclinical models have identified the formation of an This compound epoxide (M23) and subsequent dihydrodiol metabolites (e.g., M10), indicating the presence of a highly reactive epoxide intermediate [2].
The following table summarizes the key metabolites and analytical methods used for this compound:
| Metabolite | Type / Significance | Primary Analytical Method | Key Identifier (m/z) |
|---|---|---|---|
| This compound (Parent) | Irreversible EGFR/ErbB2 inhibitor | LC-MS/MS | 449.120 [2] |
| This compound Epoxide (M23) | Reactive Intermediate | LC-MS/MS compared to synthesized standard | 465.115 [2] |
| 27,28-dihydrodiol this compound (M10) | Detoxification product of epoxide | LC-MS/MS | 483.125 [2] |
| Thiol Conjugates | Trapped reactive intermediates | LC-MS/MS | Varies (increased mass) [2] |
Detailed Protocol: Characterizing Metabolites via LC-MS/MS
The table below outlines the key enzymes:
| Enzyme | Role in this compound Metabolism | Net Effect |
|---|---|---|
| Cytochrome P450s (CYPs) | Oxidizes the acrylamide group to form the reactive epoxide intermediate (M23). | Bioactivation (Formation of reactive intermediate) [2] |
| Epoxide Hydrolase (EH) | Hydrolyzes the reactive epoxide (M23) to form the much less reactive dihydrodiol metabolite (M10). | Detoxification (Neutralization of reactive intermediate) [2] |
The following diagrams, created with Graphviz, illustrate the metabolic pathway and experimental strategy for managing this compound's reactive intermediates.
This compound is bioactivated by CYP enzymes into a reactive epoxide intermediate. This epoxide can be detoxified via hydrolysis by Epoxide Hydrolase (EH) or by conjugation with Glutathione (GSH).
A systematic experimental workflow for identifying, characterizing, and mitigating the risks associated with reactive intermediates formed from this compound.
The table below summarizes key outcomes for lapatinib, both as a single agent and in combination with other therapies, based on a 2022 systematic review and meta-analysis [1] [2].
| Regimen & Comparison | Overall Survival (OS) | Progression-Free Survival (PFS) | Pathologic Complete Response (pCR) | Key Toxicities (vs. Trastuzumab) |
|---|---|---|---|---|
| Lapatinib + Trastuzumab vs. Trastuzumab | Superior [1] [2] | Not significantly different in some studies [3] | Superior [1] [2] | Higher incidence of diarrhea and rash/skin toxicity [1] [2] |
| Lapatinib vs. Trastuzumab | Inferior [1] [2] | Inferior [1] [2] | Inferior [1] [2] | Higher incidence of diarrhea and rash/skin toxicity; lower incidence of cardiac toxicity [1] [2] |
For researchers, the methodology and specific outcomes of pivotal trials provide crucial context. Here are details from key studies involving lapatinib.
DETECT III Trial Design: This was a randomized trial for patients with metastatic breast cancer who had HER2-negative tumors but HER2-positive Circulating Tumor Cells (CTCs) [3].
Mechanism of Action & Radiosensitization Studies: Preclinical studies have explored the molecular mechanism by which lapatinib enhances the effects of radiation.
The following diagram illustrates the key molecular mechanism of lapatinib and how it contributes to radiosensitization, as identified in preclinical research [4] [5] [6].
The absence of direct comparison data means that establishing the relative efficacy of this compound and lapatinib would require new, head-to-head preclinical and clinical studies.
To design such a comparison, you could consider benchmarking against the established data for lapatinib:
The table below summarizes the half-maximal growth inhibitory (GI50) values for this compound, Afatinib, and Cetuximab across various cell lines. A lower GI50 indicates higher potency [1] [2].
| Cell Line | Cancer Type | Key Mutations/Amplifications | This compound (nM) | Afatinib (nM) | Cetuximab (μg/mL) |
|---|---|---|---|---|---|
| SCC4 | Head and Neck (Oral cavity) | Wild-type (EGFR, KRAS, NRAS) | 217.68 | 115.32 | > 250 |
| SCC25 | Head and Neck (Oral cavity) | Wild-type (EGFR, KRAS, NRAS) | 207.29 | 224.70 | 216.85 |
| JHU13 | Head and Neck | Wild-type (EGFR, KRAS, NRAS) | 388.94 | 472.60 | > 250 |
| FADU | Head and Neck (Hypopharynx) | Wild-type (EGFR, KRAS, NRAS) | 384.07 | 774.41 | > 250 |
| A431 | Skin Epidermoid | Wild-type (EGFR, KRAS, NRAS) | 121.31 | 156.92 | 128.0 |
| HCB289 | Head and Neck (Oral cavity) | Wild-type (EGFR, KRAS, NRAS) | 845.32 | >1000 | > 250 |
| HN13 | Head and Neck (Tongue) | EGFR p.H773Y mutation, EGFR amplification | >1000 | >1000 | > 250 |
| JHU28 | Head and Neck | KRAS p.G12S mutation | >1000 | >1000 | > 250 |
| JHU12 | Head and Neck (Oral cavity) | Wild-type (EGFR, KRAS, NRAS) | >1000 | >1000 | > 250 |
| NCI-H292 | Lung | KRAS wild-type (control) | IC50: ~0.95 µM* | IC50: N/A | N/A |
| NCI-H292 KRAS G12D | Lung | KRAS p.G12D mutation | IC50: ~6.56 µM* | IC50: N/A | N/A |
| NCI-H292 KRAS G12S | Lung | KRAS p.G12S mutation | IC50: ~8.47 µM* | IC50: N/A | N/A |
Note: Values for NCI-H292 and its engineered variants are IC50 (half-maximal inhibitory concentration) from a separate study and are in µM for direct mutant vs. wild-type comparison [3]. N/A indicates data not available in the searched articles.
The cytotoxicity data was generated using standardized in vitro assays. The following diagram outlines the general experimental workflow.
Key Experimental Details:
The cytotoxicity of this compound is significantly influenced by the tumor's genetic background. The signaling pathway diagram below illustrates key resistance mechanisms.
Key Findings on Biomarkers and Resistance:
| Feature | This compound (Irreversible) | Reversible EGFR Inhibitors (e.g., Gefitinib, Erlotinib) | Irreversible Pan-HER Inhibitors (e.g., Afatinib, Dacomitinib) | 3rd Gen Irreversible (e.g., Osimertinib) |
|---|---|---|---|---|
| Key Mechanism | Irreversibly binds to EGFR & ErbB2 (HER2) [1] [2] | Reversibly binds to EGFR's kinase domain [3] | Irreversibly binds to multiple ErbB family members [3] | Irreversibly binds to EGFR; effective against T790M resistance mutation [3] |
| Primary Targets | EGFR (IC50: 0.5 nM), ErbB2 (IC50: 3 nM) [1] | EGFR (common mutations) [3] | EGFR, HER2, HER4 [3] | EGFR (sensitizing & T790M mutations) [3] |
| Preclinical Anti-proliferative Activity (IC50) | NCI-H1975 (EGFR T790M/L858R): 0.7 μM [1] | Information Missing | Information Missing | Information Missing |
| Resistance Coverage | Effective against EGFR T790M/L858R in vitro (IC50: 12 nM) [1] | No activity against T790M mutation [3] | Limited activity against T790M mutation [3] | Specifically designed to target T790M mutation [3] |
| Key Toxicity Profile | Potential for reactive metabolite formation; covalent binding to proteins [2] | Rash, diarrhea, hepatotoxicity [3] | Higher incidence of GI toxicity and skin rash [3] | Differentiated profile: QT prolongation [3] |
| Clinical Status | Clinical trials in China for solid tumors [2] | Approved globally (1st-line & later lines) [3] | Approved globally [3] | Approved globally; standard of care for 1st-line metastatic EGFR+ NSCLC [3] |
The quantitative data in the table above comes from specific experimental protocols, which are crucial for researchers to interpret the results accurately.
The following diagram illustrates the key signaling pathways involved in EGFR-driven cancers and the mechanisms by which resistance to TKIs, including irreversible inhibitors, can emerge.
This compound's unique profile as an irreversible inhibitor with potent activity against both EGFR and ErbB2 suggests its potential utility in overcoming certain forms of treatment resistance.
| Cancer Type | TKI with Favorable Safety Profile | Key Safety Findings & TKI-Specific Risks | Source |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) [1] | Erlotinib: Lowest risk of hypertension and thrombotic events. | Anlotinib & Cabozantinib: Associated with the highest thrombotic risk [1]. | |
| Anaplastic Lymphoma Kinase (ALK) rearranged NSCLC [2] | Alectinib: Lowest rate of grade 3-4 adverse events (AEs) (16.2%). | Lorlatinib: Highest rate of grade 3-4 AEs (91.6%); common AEs include lipid level changes, cognitive/mood effects [2]. Ceritinib: High rate of severe AEs (78.3%); common AEs include diarrhea and hepatotoxicity [2]. | |
| Metastatic Renal Cell Carcinoma (RCC) [3] | Sorafenib & Tivozanib: Best overall safety as monotherapies. | Lenvatinib + Pembrolizumab (combo): Worst profile for any AEs, severe AEs, discontinuation/modification due to AEs, fatigue, nausea, vomiting [3]. Axitinib + Avelumab (combo): Worst for dysphonia, severe diarrhea, hypertension [3]. | |
| Chronic Myeloid Leukemia (CML) [4] | Imatinib: Considered the safest among first-line options. Nilotinib & Flumatinib: Better safety regarding severe hematologic AEs. | Dasatinib: More likely to cause anemia. Bosutinib: More likely to cause thrombocytopenia. Imatinib: More likely to cause neutropenia [4]. |
The safety data in the table above were generated using rigorous systematic review and meta-analysis methodologies. Here are the detailed experimental protocols from the cited studies:
The safety profiles of TKIs are directly linked to their inhibition of specific signaling pathways crucial for cancer cell survival and normal cellular functions. The diagram below illustrates the primary pathways involved and the associated adverse events.
For patients with Anaplastic Lymphoma Kinase-positive (ALK-positive) NSCLC, the CNS is a common site of metastasis. Up to 30-40% of patients have CNS metastases at initial diagnosis, and this can rise to 50-60% after treatment with first-generation inhibitors [1]. This high incidence is partly because early ALK inhibitors, like crizotinib, have poor penetration of the blood-brain barrier, making the brain a "sanctuary site" for cancer relapse [2] [3]. Developing agents with potent CNS efficacy is therefore a critical goal in oncology.
Alectinib's superior CNS activity is not by chance but is rooted in its distinct molecular properties. The diagram below illustrates the key pharmacological advantage it holds over crizotinib in traversing the blood-brain barrier.
Alectinib is not a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports many drugs out of the brain. This allows alectinib to achieve effective concentrations in the CNS, unlike crizotinib, which is efficiently removed by P-gp [4] [2].
The following tables summarize key experimental data on Alectinib's systemic and CNS-specific efficacy from clinical trials and real-world studies.
This table compares the fundamental survival metrics between alectinib and crizotinib from the phase III ALEX trial and a 2025 real-world study.
| Study / Metric | Alectinib (CNS Mets) | Crizotinib (CNS Mets) | Hazard Ratio (HR) & P-value | Context |
|---|---|---|---|---|
| ALEX Trial: PFS [4] | HR: 0.40 | (Reference) | 95% CI: 0.25–0.64 | Patients with baseline CNS metastases |
| ALEX Trial: Time to CNS Progression [4] | Significantly longer | (Reference) | P < 0.0001 | Compared to crizotinib |
| 2025 Real-World: CNS Progression Risk [5] | Lower Risk | Higher Risk | N/A | Sequential (crizotinib→alectinib) vs. upfront alectinib |
This table details the rates of brain metastasis shrinkage, a direct measure of CNS efficacy, across different patient populations.
| Patient Population | IC-ORR with Alectinib | IC-ORR with Crizotinib | Study Details |
|---|
| TKI-Naïve, Measurable CNS Mets (ALEX Trial) [4] | 85.7% (Prior XRT) 78.6% (No Prior XRT) | 71.4% (Prior XRT) 40.0% (No Prior XRT) | IRC-assessed, per RANO-BM criteria | | Crizotinib-Resistant (Pooled NP28673/NP28761) [2] | 64.0% | N/A | Patients with measurable CNS disease at baseline | | Real-World, TKI-Naïve (2022 Retrospective) [1] | 81.8% | N/A | Cohort 1 (n=11 with target lesions) | | Real-World, Post-Crizotinib (2022 Retrospective) [1] | 76.5% | N/A | Cohort 2 (n=17 with target lesions) |
To support the data above, here are the methodologies from the pivotal clinical trials.
Study Name: Phase III ALEX Trial (NCT02075840) [4]
Objective: To compare the efficacy and safety of alectinib versus crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.
Key CNS-Specific Protocol:
Relevance: This rigorous, prospective design with uniform brain imaging provides high-level evidence for alectinib's superior CNS activity.
Study Name: 2025 Real-World Comparative Effectiveness Study [5]
Objective: To compare upfront alectinib with the sequential approach (crizotinib followed by alectinib) in a real-world setting in China.
Key Methodological Protocol:
Relevance: This study demonstrates the effectiveness of alectinib in routine clinical practice, complementing data from controlled trials.
The table below summarizes key findings from an in vitro screening of Allitinib's cytotoxicity across a large panel of human cancer-derived cell lines [1].
| Cell Line / Model | KRAS Status | Experimental Outcome | Key Quantitative Data |
|---|---|---|---|
| 76 cancer cell lines (various types) | Mutant vs. Wild-type | KRAS mutations significantly associated with resistant (R) phenotype [1]. | 36.8% cell lines highly sensitive (HS); 38.1% cell lines resistant (R) [1]. |
| H292 lung cancer cell line (Wild-type KRAS) | Wild-type (control) | Exhibited an this compound-sensitive phenotype [2]. | IC50: 0.95 ± 0.17 µM [2]. |
| H292-KRAS-G12D (Transfected) | Mutant (G12D) | Reverted to this compound-resistant phenotype; increased aggressive behavior [1] [2]. | IC50: 6.56 ± 0.23 µM (≈6x increase) [2]. |
| H292-KRAS-G12S (Transfected) | Mutant (G12S) | Reverted to this compound-resistant phenotype; increased aggressive behavior [1] [2]. | IC50: 8.47 ± 0.15 µM (≈8x increase) [2]. |
The core methodology used to generate the data above is outlined as follows [1]:
The experimental data indicates that KRAS mutations confer resistance to this compound by reactivating downstream survival pathways that the drug aims to block. The pathway diagram below illustrates this mechanism.
The RPPA analysis in the transfected H292 cells confirmed that the KRAS G12D and G12S mutations led to activation of several intracellular proteins, including AKT, CREB, HSP27, JNK, and TOR, which are part of these critical survival and growth networks [2].